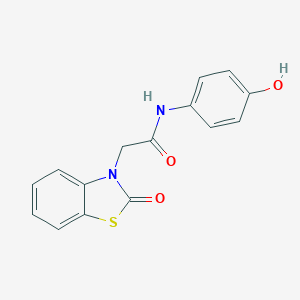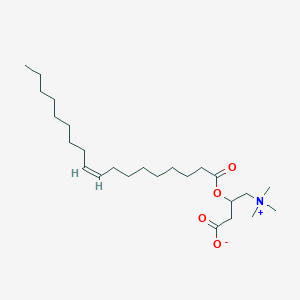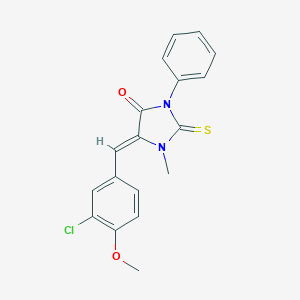
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as CMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. For example, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects, depending on the application. In medicine, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain bacteria and fungi. In agriculture, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have fungicidal and insecticidal properties. In material science, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit reversible photochromism, meaning it can change color in response to light.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method. 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is also stable and can be stored for long periods of time without degradation. However, one limitation of using 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone. In medicine, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone. In agriculture, more research is needed to determine the efficacy and safety of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone as a fungicide and insecticide. In material science, further studies are needed to explore the potential applications of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone as a photochromic material. Overall, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has the potential to be a valuable tool in various fields, and further research is needed to fully realize its potential.
Synthesis Methods
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a simple reaction between 3-chloro-4-methoxybenzaldehyde, methyl isothiocyanate, and 2-phenyl-1,3-thiazolidine-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential use as a fungicide and insecticide. In material science, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been explored for its potential use as a photochromic material.
properties
Molecular Formula |
C18H15ClN2O2S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O2S/c1-20-15(11-12-8-9-16(23-2)14(19)10-12)17(22)21(18(20)24)13-6-4-3-5-7-13/h3-11H,1-2H3/b15-11- |
InChI Key |
NFGQNGPNBDLLOL-PTNGSMBKSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OC)Cl)/C(=O)N(C1=S)C3=CC=CC=C3 |
SMILES |
CN1C(=CC2=CC(=C(C=C2)OC)Cl)C(=O)N(C1=S)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2)OC)Cl)C(=O)N(C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




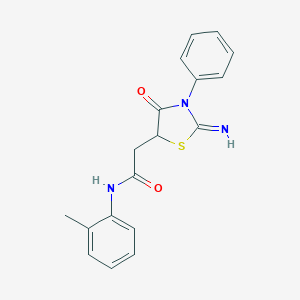
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)

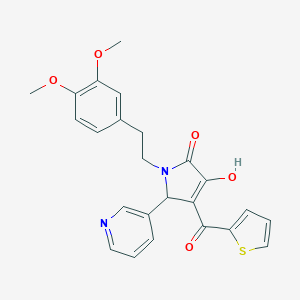
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)

